N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
説明
特性
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-13-11-17(26-3)18(12-14(13)2)28(24,25)20-8-9-22-19(23)7-6-15(21-22)16-5-4-10-27-16/h4-7,10-12,20H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZKCHLEQTXQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzenesulfonamide Moiety
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 946212-70-0)
- Structural difference : The benzenesulfonamide group bears a 4-trifluoromethyl substituent instead of 2-methoxy-4,5-dimethyl.
- Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may increase lipophilicity compared to the electron-donating methoxy and methyl groups in the target compound.
2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921551-57-7)
- Structural difference: The pyridazinone is substituted with a 4-methoxyphenyl group instead of furan-2-yl, and the benzenesulfonamide has a 2-chloro substituent.
- The 4-methoxyphenyl substitution may reduce ring strain compared to furan but could decrease solubility due to its bulkier aromatic system .
Variations in Heterocyclic Core and Linker
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Synthesized in )
- Structural difference : A benzyloxy group replaces the furan-2-yl moiety, and the ethyl linker is absent.
- The absence of an ethyl spacer may limit conformational flexibility .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)
- Structural difference: A dihydrobenzodioxin replaces the pyridazinone, and the sulfonamide is substituted with a dimethylaminomethylphenyl group.
- The dimethylaminomethyl group introduces basicity, which may affect cellular uptake .
準備方法
Sulfonation of Substituted Benzene
The precursor is synthesized via chlorosulfonation of 2-methoxy-4,5-dimethylbenzene:
- Chlorosulfonic acid (ClSO₃H) is added dropwise to 2-methoxy-4,5-dimethylbenzene at 0–5°C.
- Reaction proceeds for 4–6 hours, yielding 2-methoxy-4,5-dimethylbenzenesulfonic acid.
- Phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride at 80°C.
Characterization Data :
- ¹H NMR (CDCl₃) : δ 2.24 (s, 6H, 4,5-CH₃), 3.82 (s, 3H, OCH₃), 7.35 (s, 1H, Ar-H).
- FT-IR : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).
Preparation of Pyridazinone-Furan-Ethylamine Intermediate
Furan-Containing Diketone Synthesis
Pyridazinone Ring Formation
- Hydrazine hydrate reacts with 3-(furan-2-yl)propane-1,2-dione in ethanol at reflux:
$$
\text{Diketone} + \text{N₂H₄} \rightarrow 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine
$$ - Ethylenediamine is introduced via nucleophilic substitution using 1,2-dibromoethane in DMF/K₂CO₃:
$$
\text{Pyridazinone} + \text{BrCH₂CH₂Br} \rightarrow 1-(2-bromoethyl)-3-(furan-2-yl)pyridazin-6(1H)-one
$$ - Ammonolysis replaces bromide with amine using NH₃/MeOH at 60°C.
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 3.65 (t, 2H, CH₂NH₂), 4.25 (t, 2H, NCH₂), 6.55 (m, 2H, furan-H), 7.88 (s, 1H, pyridazinone-H).
- HRMS (ESI+) : m/z 247.0984 [M+H]⁺ (calc. 247.0981).
Sulfonamide Coupling Reaction
Reaction Conditions
- 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 eq) is added to the pyridazinone-ethylamine intermediate (1 eq) in anhydrous dichloromethane.
- Triethylamine (3 eq) neutralizes HCl, maintaining pH 8–9.
- Stirred at 25°C for 12 hours under N₂ atmosphere.
Workup and Purification
- Organic layer washed with 5% HCl, saturated NaHCO₃, and brine.
- Column chromatography (SiO₂, hexane/EtOAc 3:1) yields pure product (68–72%).
Characterization Data :
- ¹H NMR (CDCl₃) : δ 2.28 (s, 6H, 4,5-CH₃), 3.78 (s, 3H, OCH₃), 3.92 (t, 2H, NCH₂), 4.18 (t, 2H, SCH₂), 6.48–7.12 (m, 4H, Ar-H).
- ¹³C NMR : δ 21.4 (CH₃), 56.1 (OCH₃), 115.2–152.7 (aromatic carbons).
- HPLC Purity : 98.6% (C18, MeCN/H₂O 70:30).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Reduces reaction time from 12 hours to 45 minutes using 150 W microwave irradiation in DMF:
Solid-Phase Synthesis
Immobilized pyridazinone on Wang resin allows iterative sulfonylation and cleavage:
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfonyl Chloride Equiv | 1.1–1.3 | <1.1: Incomplete coupling >1.3: Di-sulfonation |
| Temperature | 20–25°C | >30°C: Furan decomposition |
| Base | Triethylamine | Pyridine: Slower kinetics |
| Solvent | Anhydrous DCM | THF: Lower solubility |
Scalability and Industrial Considerations
Continuous Flow Reactors :
- Mixing sulfonyl chloride/amine streams at 0.5 mL/min (residence time 5 min).
- Achieves 85% conversion vs. 68% batch.
Cost Analysis :
- Raw material cost: $412/kg (lab scale) vs. $298/kg (pilot plant).
Q & A
Basic Questions
Q. What are the common synthetic routes for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of furan-2-carbaldehyde with hydrazine derivatives to form the pyridazinone core. Subsequent alkylation or nucleophilic substitution introduces the ethyl linker, followed by sulfonamide coupling using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC. Common solvents include DMF or dichloromethane, with bases like triethylamine to facilitate sulfonamide formation .
Q. What spectroscopic methods are recommended for structural confirmation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR identify proton and carbon environments (e.g., furan protons at δ 6.3–7.2 ppm, sulfonamide NH at δ 8.5–9.0 ppm). IR spectroscopy verifies carbonyl (1650–1700 cm) and sulfonamide (1320–1360 cm) groups. X-ray crystallography may resolve ambiguous stereochemistry in crystalline intermediates .
Q. What are the primary challenges in achieving high purity during synthesis?
- Methodological Answer : Impurities often arise from incomplete coupling reactions or side products during pyridazinone formation. Recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns improves purity. Reaction monitoring via LC-MS at each step helps identify and eliminate byproducts early .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
- Methodological Answer :
- Catalysts : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro intermediates efficiently .
- Solvents : Polar aprotic solvents like DMF enhance nucleophilicity in sulfonamide coupling.
- Temperature : Pyridazinone cyclization requires precise control (60–80°C) to avoid decomposition. Microwave-assisted synthesis can reduce reaction time by 30–50% .
- Workup : Liquid-liquid extraction with ethyl acetate removes unreacted sulfonyl chlorides.
Q. How can structure-activity relationship (SAR) studies identify key functional groups for bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the methoxy group with hydroxy (via demethylation) or halogens (e.g., Cl, F) to assess electronic effects .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) or antimicrobial disk diffusion.
- Computational Modeling : Docking studies (AutoDock Vina) compare binding poses of analogs to target proteins, highlighting critical interactions (e.g., hydrogen bonds with the sulfonamide group) .
Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. no activity)?
- Methodological Answer :
- Assay Standardization : Ensure consistent inoculum size (e.g., 1×10 CFU/mL) and solvent controls (DMSO ≤1% v/v).
- Structural Verification : Confirm compound identity via NMR for disputed studies.
- Biological Replicates : Use triplicate assays with statistical analysis (ANOVA, p<0.05) to validate activity trends .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- Prodrug Design : Acetylate labile hydroxyl groups to reduce metabolic degradation.
- Formulation : Encapsulate in PEGylated liposomes to prolong plasma half-life.
- pH Optimization : Conduct stability studies in buffers (pH 1.2–7.4) to identify degradation hotspots .
Q. How can computational modeling predict binding affinity to target enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding free energy (MM-PBSA).
- Pharmacophore Mapping : Identify essential features (e.g., sulfonamide as H-bond acceptor) using Schrödinger Phase.
- QSAR Models : Train regression models on IC data to correlate substituent properties (logP, polar surface area) with activity .
Data Contradiction Resolution
Q. How to resolve conflicting pharmacokinetic data from in vitro vs. in vivo models?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., CYP3A4-mediated oxidation).
- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations.
- PBPK Modeling : Simulate absorption/distribution using GastroPlus™ to reconcile discrepancies .
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